molecular formula C22H15N B8516321 N-Phenylpyren-1-amine CAS No. 65838-93-9

N-Phenylpyren-1-amine

Cat. No.: B8516321
CAS No.: 65838-93-9
M. Wt: 293.4 g/mol
InChI Key: MSFZMZDSTSIPFX-UHFFFAOYSA-N
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Description

N-Phenylpyren-1-amine is an aromatic amine derivative featuring a pyrene core substituted with a phenyl group at the 1-position. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is known for its extended π-conjugation and high photostability, making it a promising candidate for optoelectronic applications. In this compound, the phenylamine moiety introduces electron-donating characteristics, which enhance charge-transfer properties. This compound has been explored extensively in organic light-emitting diodes (OLEDs) due to its ability to form thermally activated delayed fluorescence (TADF) emitters. For instance, derivatives like N-(9,9-diphenyl-9H-fluoren-2-yl)-N-phenylpyren-1-amine (SPy) and N1,N6-bis(9,9-diphenyl-9H-fluoren-2-yl)-N1,N6-diphenylpyrene-1,6-diamine (DPy) exhibit improved electroluminescence efficiency and thermal stability in OLED devices .

Properties

CAS No.

65838-93-9

Molecular Formula

C22H15N

Molecular Weight

293.4 g/mol

IUPAC Name

N-phenylpyren-1-amine

InChI

InChI=1S/C22H15N/c1-2-7-18(8-3-1)23-20-14-12-17-10-9-15-5-4-6-16-11-13-19(20)22(17)21(15)16/h1-14,23H

InChI Key

MSFZMZDSTSIPFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrene-Based Amine Derivatives

Pyrene derivatives with amine substituents are primarily designed for OLED applications. Key examples include:

  • SPy : Substituted with bulky 9,9-diphenylfluorenyl groups, this derivative achieves a high glass-transition temperature (Tg > 150°C), critical for device durability. Its photoluminescence quantum yield (PLQY) exceeds 90% in doped films .
  • DPy : With dual amine substituents, DPy shows broader emission spectra and higher charge-carrier mobility compared to SPy, attributed to its extended conjugation and symmetric structure .
Compound Key Structural Features Application Performance Metrics Reference
N-Phenylpyren-1-amine Pyrene + phenylamine OLED emitters PLQY: ~90%, Tg: >150°C
SPy Fluorenyl-diphenyl substituents TADF-OLEDs EQE: 15.2%, CIEy: 0.08
DPy Dual fluorenyl-diphenyl groups Deep-blue OLEDs EQE: 12.8%, FWHM: 50 nm

Key Insight : Bulky substituents in SPy/DPy reduce aggregation-caused quenching (ACQ), while the pyrene core enables efficient intersystem crossing (ISC) for TADF.

Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine derivatives, such as those reported in , exhibit diverse substituents (e.g., furyl, phenylpyrrolyl) and higher melting points compared to pyrene-based amines. These compounds are often explored for pharmaceutical or agrochemical applications due to their heterocyclic rigidity and hydrogen-bonding capacity.

Compound (Example) Molecular Formula Melting Point (°C) Key Spectral Data Reference
4-Phenyl-6-(5-phenyl-1H-pyrrol-2-yl)pyrimidin-2-amine (3l) C₁₉H₁₅N₃ 194–196 ¹H NMR: δ 8.87 (d, J = 2 Hz)
4-(2-Furyl)-6-(5-phenyl-1H-pyrrol-2-yl)pyrimidin-2-amine (3m) C₁₇H₁₃N₃O 208–210 ¹³C NMR: δ 158.2 (C=O)

Key Insight : The pyrimidine ring’s electron-deficient nature contrasts with pyrene’s electron-rich system, leading to divergent applications (optoelectronics vs. bioactive molecules).

Piperidine and Piperazin-1-yl Derivatives

Piperidine-based amines like 1-Benzyl-N-phenylpiperidin-4-amine () are structurally distinct but share the N-phenylamine motif. These compounds are prevalent in pharmaceutical research, such as intermediates for opioid analogs (e.g., Fentanyl derivatives).

Compound Molecular Formula Molecular Weight Application Reference
1-Benzyl-N-phenylpiperidin-4-amine C₁₈H₂₂N₂ 266.38 Pharmaceutical intermediates
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₆N₄ 228.29 Kinase inhibition

Key Insight : Piperidine/piperazine rings introduce conformational flexibility, enhancing binding affinity in drug-receptor interactions compared to planar pyrene systems.

Other Aromatic Amines

  • Pheniramine (–10): A dimethylaminopropyl-substituted pyridylphenylamine used as an antihistamine. Its structure emphasizes the role of alkylamine chains in bioactivity.
  • N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (): Combines allyl and piperidinyl groups for agrochemical applications, highlighting versatility in amine functionalization.

Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Molecular Weight Melting Point (°C) Key Application
This compound Pyrene + phenyl ~447.57* Not reported OLEDs
SPy Pyrene + fluorenyl ~700.00* >150 (Tg) TADF-OLEDs
3l (Pyrimidin-2-amine) Pyrimidine 285.35 194–196 Pharmaceutical
1-Benzyl-N-phenylpiperidin-4-amine Piperidine 266.38 Not reported Drug intermediates

*Estimated based on structural analogs due to lack of explicit data in evidence.

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